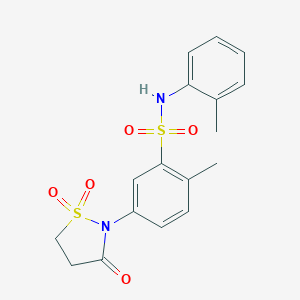
5-(benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the triazine family. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed that the compound interacts with certain enzymes or proteins in the body, leading to changes in their activity. This may result in the compound's biological activity, such as its potential anticancer or antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines in vitro. It has also been shown to have potential antimicrobial activity against various bacterial strains. Additionally, it has been shown to have potential catalytic activity in the synthesis of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its high yield and purity. Additionally, the compound has potential applications in various scientific research fields, making it a versatile building block for the synthesis of other compounds. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One direction is the synthesis of new compounds using this compound as a building block. These compounds may have potential biological activity, such as anticancer or antimicrobial activity. Another direction is the study of the compound's mechanism of action, which may lead to a better understanding of its biological activity. Additionally, the compound's potential catalytic activity may be further explored for the synthesis of new compounds.
Synthesemethoden
The synthesis of 5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been achieved using different methods. One of the most common methods involves the reaction of benzhydrylamine with 6-methyl-1,2,4-triazin-3,5(2H,4H)-dione in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
5-(Benzhydrylamino)-6-methyl-1,2,4-triazin-3(2H)-one has potential applications in scientific research. It has been used as a building block for the synthesis of various compounds with potential biological activity. For example, it has been used in the synthesis of compounds with potential anticancer activity. The compound has also been used in the synthesis of compounds with potential antimicrobial activity. Additionally, it has been used as a ligand in the synthesis of metal complexes with potential catalytic activity.
Eigenschaften
Molekularformel |
C17H16N4O |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
5-(benzhydrylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H16N4O/c1-12-16(19-17(22)21-20-12)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,18,19,21,22) |
InChI-Schlüssel |
XWIOILBBGSLPNL-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NNC(=O)N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)


![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)

![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)